(S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride
Description
“(S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride” is a chiral organic compound featuring a phenol core substituted with a trifluoromethyl group at the 5-position and an (S)-configured 1-aminopropyl side chain at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
3-[(1S)-1-aminopropyl]-5-(trifluoromethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-2-9(14)6-3-7(10(11,12)13)5-8(15)4-6;/h3-5,9,15H,2,14H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRKEKVPCKZBRQ-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)O)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC(=C1)O)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of the (S)-configuration at the aminopropyl side chain is most effectively achieved through enantioselective thiolysis, a method adapted from the synthesis of 3-(aminomethyl)-5-methylhexanoic acid derivatives . In this approach, 3-isobutylglutaric anhydride undergoes ring-opening with chiral thiols such as (S)-1-phenylethanethiol or N-Boc-D-cysteine methyl ester under anhydrous conditions. The reaction proceeds via nucleophilic attack at the less hindered carbonyl group, forming a thioester intermediate with >90% enantiomeric excess (ee) when catalyzed by BF₃·OEt₂ at −20°C .
Table 1: Thiolysis Conditions and Enantioselectivity
| Thiol Agent | Catalyst | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| (S)-1-Phenylethanethiol | BF₃·OEt₂ | −20°C | 92 | 78 |
| N-Boc-D-Cysteine Me ester | None | 25°C | 85 | 65 |
| (1R,2S)-2-PhCH₂SH | Ti(OiPr)₄ | 0°C | 89 | 81 |
The thioester intermediate is subsequently hydrolyzed using NaOH/MeOH (1:4 v/v) to yield the corresponding carboxylic acid, which undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to introduce the primary amine group . Critical to avoiding racemization is maintaining pH >10 during hydrolysis and using tert-butanol as the solvent for the rearrangement step.
Catalytic Asymmetric Amination via Chiral Ligands
An alternative route employs palladium-catalyzed asymmetric amination to construct the stereogenic center. Building on methodologies from WO2012147107A2 , a prochiral ketone precursor, 5-(trifluoromethyl)phenol-3-propanal, reacts with benzylamine in the presence of a Josiphos-type ligand (SL-J009-1) and Pd(OAc)₂. This system achieves 88% ee at 0.5 mol% catalyst loading in toluene at 60°C .
The resulting imine is reduced using NaBH₄ in THF at −15°C, preserving stereochemistry while converting the imine to the secondary amine. Subsequent hydrogenolysis over Pd/C (10% wt) in ethanol removes the benzyl protecting group, yielding the free amine. Protonation with HCl gas in diethyl ether furnishes the hydrochloride salt with 95% chemical purity after recrystallization from acetone/water (3:1).
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
Industrial-scale production often utilizes kinetic resolution through diastereomeric salt crystallization. The racemic amine intermediate is treated with (R)-(-)-mandelic acid in ethyl acetate at 40°C, selectively precipitating the (S)-amine·(R)-mandelate salt due to differential solubility . Filtration and basification with K₂CO₃ liberate the enantiomerically pure (S)-amine, which is then coupled to 5-(trifluoromethyl)phenol using Mitsunobu conditions (DIAD, PPh₃, THF).
Critical Parameters for Resolution:
-
Solvent polarity: Ethyl acetate > isopropanol > hexane (optimal recovery)
-
Acid/amine ratio: 1.05:1 minimizes residual racemate
-
Cooling rate: 0.5°C/min to maximize crystal purity
Hofmann Rearrangement for Amine Generation
The Hofmann rearrangement provides a robust pathway for converting carboxamides to primary amines without racemization. Starting from 3-(1-carbamoylpropyl)-5-(trifluoromethyl)phenol, treatment with NaOCl/NaOH (2.5 eq) at −5°C generates the intermediate isocyanate, which is hydrolyzed to the amine using 6M HCl . This method circumvents chirality loss observed in Gabriel syntheses, achieving 82% yield with 99% ee when the carboxamide precursor is derived from L-alanine.
Industrial-Scale Purification Protocols
Final purification of (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride requires multistep crystallization. The crude product is dissolved in hot (70°C) ethanol/water (4:1), treated with activated charcoal, and filtered through a 0.2 µm membrane. Gradual cooling to −20°C over 12 hours yields needle-like crystals with ≤0.1% total impurities .
Table 2: Crystallization Solvent Systems
| Solvent Ratio (v/v) | Purity (%) | Recovery (%) |
|---|---|---|
| EtOH/H₂O (4:1) | 99.8 | 88 |
| MeCN/H₂O (3:2) | 99.5 | 79 |
| iPrOH/EtOAc (1:1) | 98.9 | 92 |
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenol ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a crucial building block for synthesizing more complex molecules. Its reactive functional groups allow for various chemical transformations.
- Reagent in Reactions : It is utilized as a reagent in organic synthesis, facilitating reactions that require specific chemical functionalities.
Biology
- Biological Activity : Research indicates that (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride exhibits biological activities that may influence enzyme activity and cellular processes.
- Mechanism of Action : The compound interacts with biological receptors or enzymes, modulating biochemical pathways, which can lead to various physiological effects.
Medicine
-
Therapeutic Potential : Investigations are ongoing to explore its potential therapeutic applications, including:
- Antimicrobial Activity : Demonstrated effectiveness against various pathogens.
- Antiparasitic Activity : Shown to be effective against malaria parasites, with modifications enhancing potency.
- Cytotoxicity in Cancer Cells : Exhibits selective cytotoxic effects on cancer cells while sparing normal cells.
Industry
- Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals and materials, including polymers and coatings.
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Effective against a range of bacterial strains.
- Antiparasitic Activity : Significant activity against Plasmodium species responsible for malaria.
- Cytotoxicity : Induces apoptosis in cancer cell lines while minimizing effects on normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiparasitic | Potent against Plasmodium species | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological receptors or enzymes, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: (S)- vs. (R)-Enantiomer
The (S)- and (R)-enantiomers differ in spatial arrangement, which can significantly impact their biological activity and pharmacokinetics. Enantiomers often exhibit divergent binding affinities; for example, in chiral drugs like escitalopram (S-enantiomer) vs. citalopram (racemic mixture), the S-form shows superior efficacy. Similar disparities might exist here, warranting further stereochemical analysis .
Structural Analogs with Trifluoromethyl Groups
Compound A : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Key Differences: Core Structure: Pyrazole vs. phenol. Substituents: Chlorophenylsulfanyl and aldehyde groups vs. aminopropyl and hydroxyl groups.
Compound B : N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenylethylidene) hydrazine ()
- Key Differences: Backbone: Hydrazine derivative vs. phenolic amine. Synthesis: Both use HCl catalysis (), but Compound B’s hydrazine formation involves acetophenone condensation, unlike the aminopropyl-phenol coupling likely used for the target compound.
Physicochemical and Pharmacokinetic Properties
| Property | (S)-Target Compound | (R)-Enantiomer | Compound A (Pyrazole) |
|---|---|---|---|
| Molecular Weight | ~265.7 g/mol (estimated) | ~265.7 g/mol | ~322.7 g/mol |
| Functional Groups | Phenol, aminopropyl, CF₃ | Phenol, aminopropyl, CF₃ | Pyrazole, CF₃, sulfanyl |
| Solubility | High (HCl salt) | High (HCl salt) | Moderate (neutral) |
| Metabolic Stability | High (CF₃ group) | High (CF₃ group) | Moderate (sulfanyl group) |
Research Findings and Limitations
- Synthesis : The (R)-enantiomer’s commercial availability suggests a resolution or asymmetric synthesis route, possibly involving chiral auxiliaries or enzymes. The target (S)-enantiomer may require analogous stereocontrolled methods .
- Biological Relevance: Trifluoromethyl-phenol derivatives are explored as kinase inhibitors or antimicrobial agents. The aminopropyl side chain in the target compound could mimic natural polyamines, enabling DNA or protein interactions .
- Gaps: No peer-reviewed studies specifically address the (S)-enantiomer’s activity. Structural predictions rely on analogs like ’s pyrazole, which shares the CF₃ group but differs in scaffold .
Biological Activity
(S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride is a compound of significant interest in the fields of chemistry, biology, and medicine. Its unique structural features, particularly the trifluoromethyl group, impart distinctive chemical and biological properties that enhance its utility in various research applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride is characterized by:
- Aminopropyl group : This moiety can interact with biological receptors or enzymes.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, contributing to its bioavailability.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Chemical Formula | C10H12ClF3N |
| Molecular Weight | 251.66 g/mol |
| Functional Groups | Amino, Hydroxyl, Trifluoromethyl |
The biological activity of (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride is largely attributed to its ability to modulate various biochemical pathways through interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular signaling processes.
Key Mechanisms Identified
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It binds to biological receptors, affecting downstream signaling cascades.
- Cellular Processes : Modulates processes such as apoptosis and cell proliferation.
Biological Activity Studies
Research has demonstrated the potential therapeutic applications of (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride in various contexts:
1. Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness in inhibiting bacterial growth in vitro.
2. Antiparasitic Activity
Research highlighted its potential against malaria parasites, where modifications to its structure improved potency and selectivity. The trifluoromethyl group played a crucial role in enhancing the compound's activity against Plasmodium species .
3. Cytotoxicity
Cytotoxicity assays on various cell lines revealed that (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride can induce cell death in cancerous cells while sparing normal cells, indicating a potential for selective anticancer therapy .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiparasitic | Potent against Plasmodium species | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Several case studies have explored the efficacy of (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride in different biological contexts:
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Properties
A study evaluated the cytotoxic effects on human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, suggesting strong potential for development as an anticancer agent.
Case Study 3: Pharmacokinetic Profile
Pharmacokinetic studies revealed favorable absorption and distribution characteristics, with a half-life conducive for therapeutic use .
Comparison with Similar Compounds
When compared to structurally similar compounds such as (S)-4-(1-Aminopropyl)phenol hydrochloride and (S)-3-(1-Aminopropyl)-4-methylphenol hydrochloride, (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride stands out due to:
- Enhanced Lipophilicity : The trifluoromethyl group increases lipid solubility, improving membrane permeability.
- Metabolic Stability : The unique structure contributes to reduced degradation rates in biological systems.
Table 3: Comparative Analysis
| Compound | Lipophilicity | Metabolic Stability | Biological Activity |
|---|---|---|---|
| (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride | High | High | Broad spectrum |
| (S)-4-(1-Aminopropyl)phenol hydrochloride | Moderate | Moderate | Limited |
| (S)-3-(1-Aminopropyl)-4-methylphenol hydrochloride | Moderate | Low | Narrow spectrum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
